molecular formula C20H24N2O B4987204 11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

Cat. No. B4987204
M. Wt: 308.4 g/mol
InChI Key: WPOCDMCAUPBGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, also known as DMT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DMT is a hallucinogenic substance that is found in various plants and animals, including humans. It has been used for centuries in traditional medicine and religious rituals in South America.

Mechanism of Action

11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one works by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in the activation of certain neural pathways, leading to altered states of consciousness.
Biochemical and Physiological Effects:
11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been found to have numerous biochemical and physiological effects, including increased heart rate and blood pressure, dilation of pupils, and altered perception of time and space. It has also been found to induce profound emotional and spiritual experiences.

Advantages and Limitations for Lab Experiments

11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has several advantages for lab experiments, including its ability to induce profound altered states of consciousness and its potential therapeutic applications. However, it also has several limitations, including the difficulty of obtaining the substance and the potential risks associated with its use.

Future Directions

There are several future directions for research on 11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, including further exploration of its therapeutic potential, investigation of its effects on neural pathways, and examination of its role in religious and spiritual experiences. Additionally, research is needed to determine the long-term effects of 11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one use and to develop safe and effective methods for its administration.

Synthesis Methods

11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one can be synthesized using various methods, including the reduction of indole-3-acetaldehyde with sodium borohydride. Another method involves the reaction of tryptamine with an aldehyde, such as 2,5-dimethoxybenzaldehyde, in the presence of an acid catalyst.

Scientific Research Applications

11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been the subject of numerous scientific studies, particularly in the field of psychiatry and neuroscience. Research has shown that 11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one can induce profound altered states of consciousness, including mystical experiences. It has also been found to have potential therapeutic applications for the treatment of depression, anxiety, and addiction.

properties

IUPAC Name

11-[(2,5-dimethylphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-14-6-7-15(2)17(8-14)12-21-10-16-9-18(13-21)19-4-3-5-20(23)22(19)11-16/h3-8,16,18H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOCDMCAUPBGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(2,5-Dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

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